

Cross-Species Validation of IR3535 Repellency Against Ticks and Flies: A Comparative Guide

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Compound of Interest

Compound Name: *Insect Repellent M 3535*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the repellent IR3535 (Ethyl Butylacetylaminopropionate) against various species of ticks and flies, with supporting experimental data. The information is intended to assist researchers and professionals in evaluating IR3535 as a viable alternative to other common repellents such as DEET and Picaridin.

Executive Summary

IR3535 demonstrates broad-spectrum repellency against a range of arthropods, including various species of ticks and flies. Its efficacy, however, varies depending on the target species, concentration, and formulation. This guide summarizes key performance data from multiple studies, offering a comparative analysis with other widely used repellents. Detailed experimental protocols for the cited studies are also provided to allow for a comprehensive understanding and replication of the findings.

Data Presentation: Comparative Repellency of IR3535

The following tables summarize the quantitative data on the repellency of IR3535 against various tick and fly species, in comparison to other repellents.

Table 1: Repellency Against Tick Species

Tick Species	Repellent (Concentration)	Protection Time (Hours)	Percent Repellency	Study
Ixodes scapularis (Blacklegged Tick)	IR3535 (10%, lotion)	9.1	-	Carroll, 2008[1]
IR3535 (20%, aerosol)	11.0	-	Carroll, 2008[1]	
IR3535 (20%, pump spray)	12.2	-	Carroll, 2008[1]	
Amblyomma americanum (Lone Star Tick)	IR3535 (20%)	>12	>90%	Carroll et al., 2010
DEET (33%)	>12	>90%	Carroll et al., 2010	
Picaridin (20%)	>12	>90%	Carroll et al., 2010	
Ixodes ricinus	IR3535	-	Less effective than DEET and Picaridin	Lupi et al., 2013

Table 2: Repellency Against Fly Species

Fly Species	Repellent (Concentration)	Protection Time (Hours)	Percent Repellency	Study
Aedes aegypti (Yellow Fever Mosquito)	IR3535 (20%)	~3.0	-	Cilek et al., 2004[2]
DEET (20%)	~3.0	-	Cilek et al., 2004[2]	
Culex quinquefasciatus (Southern House Mosquito)	IR3535 (20%)	~6.0	-	Cilek et al., 2004[2]
DEET (20%)	~6.0	-	Cilek et al., 2004[2]	
Ochlerotatus taeniorhynchus (Black Salt Marsh Mosquito)	IR3535 (25%)	3.0	88.6%	Barnard et al., 2002[3]
DEET (25%)	5.6	94.8%	Barnard et al., 2002[3]	
Picaridin (25%)	5.4	97.5%	Barnard et al., 2002[3]	
Phlebotomus duboscqi (Sand Fly)	IR3535 (10%)	5.9	-	Naucke et al., 2007
DEET (10%)	5.9	-	Naucke et al., 2007	
Phlebotomus mascittii (Sand Fly)	IR3535 (10%)	10.4	-	Naucke et al., 2007

DEET (10%)	8.8	-	Naucke et al., 2007
Simulium vittatum (Black Fly)	IR3535 (20%)	Repellency decreased over 12 hours	- Kerr et al., 2022[4]
Chrysops spp. (Deer Fly)	IR3535	No significant reduction in blood meal attempts	- Keiser et al., 2023[5]
DEET	50% reduction in blood meal attempts	-	Keiser et al., 2023[5]

Note: Data for stable flies (*Stomoxys calcitrans*) and horse flies (*Tabanus* spp.) with direct comparison to IR3535 in a standardized format was limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols adhere to established guidelines from the Environmental Protection Agency (EPA) and the World Health Organization (WHO).[6][7]

Laboratory Arm-in-Cage Assay for Mosquito Repellency (Adapted from Cilek et al., 2004)[2]

- Objective: To determine the complete protection time of a topical repellent against biting mosquitoes in a laboratory setting.
- Test Species: *Aedes aegypti* and *Culex quinquefasciatus*, 6-10 days old, non-blood-fed.
- Volunteers: Human subjects with no known sensitivity to mosquito bites or the test substances.
- Procedure:

- A defined area (e.g., 300 cm²) on a volunteer's forearm is marked.
- The test repellent is applied evenly to the marked area at a standardized rate (e.g., 1.0 g/600 cm²). The other forearm serves as an untreated control.
- The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200).
- The time to the first confirmed bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within a specified time (e.g., 5 minutes).
- If no bites occur, the arm is withdrawn and re-exposed at regular intervals (e.g., every 30 minutes) until the first confirmed bite.
- Data Analysis: The complete protection time (CPT) is calculated as the time from repellent application to the first confirmed bite.

Field Evaluation of Mosquito Repellency (Adapted from Barnard et al., 2002)[3]

- Objective: To evaluate the efficacy of a topical repellent against natural populations of biting mosquitoes.
- Test Species: Wild mosquito populations at a location with sufficient biting pressure.
- Volunteers: Human subjects positioned in the test area.
- Procedure:
 - Repellents are applied to the exposed skin of the volunteers. Untreated volunteers serve as controls to measure biting pressure.
 - Volunteers are exposed to the natural mosquito population for a set duration (e.g., 6 hours).
 - The number of mosquitoes landing on and biting the volunteers is recorded at regular intervals.

- Data Analysis: Percent repellency is calculated using the formula: $[(C - T) / C] \times 100$, where C is the number of bites on the control and T is the number of bites on the treated subject. Complete protection time can also be recorded.

Laboratory Assay for Tick Repellency (Adapted from Carroll, 2008)[1]

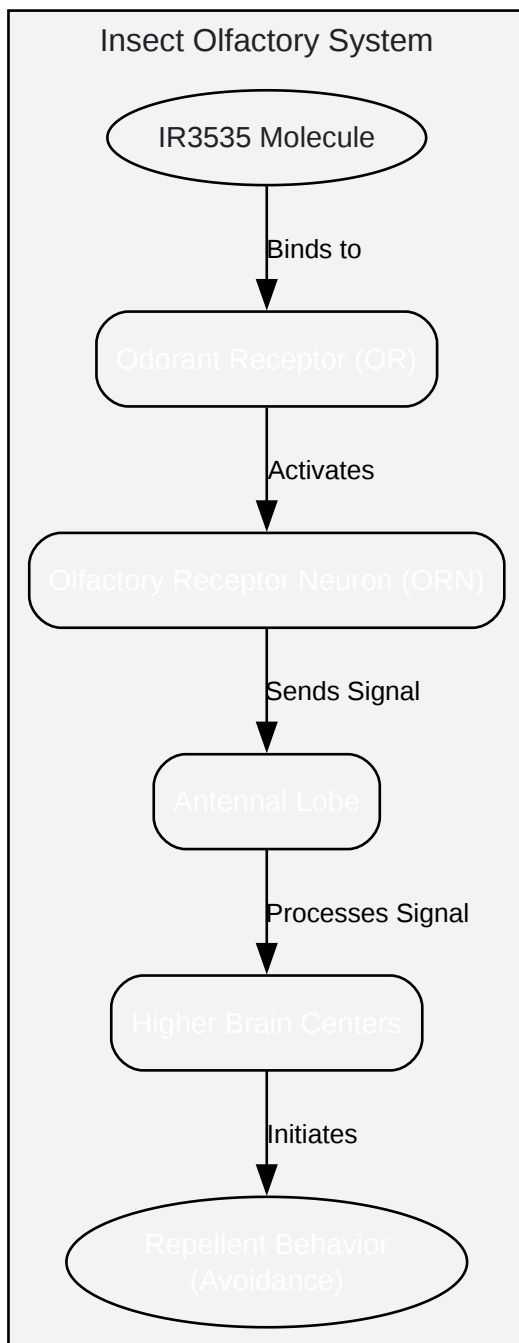
- Objective: To determine the duration of repellency of a topical repellent against host-seeking ticks.
- Test Species: Laboratory-reared, pathogen-free nymphal ticks (e.g., Ixodes scapularis).
- Procedure:
 - A band of repellent is applied to a volunteer's forearm.
 - Host-seeking ticks are placed on the untreated hand and allowed to crawl up the arm.
 - The number of ticks that cross into the treated area is recorded.
 - The test is repeated at intervals to determine the complete protection time.
- Data Analysis: The endpoint is the time at which a specified number of ticks cross the treated barrier.

Visualizations

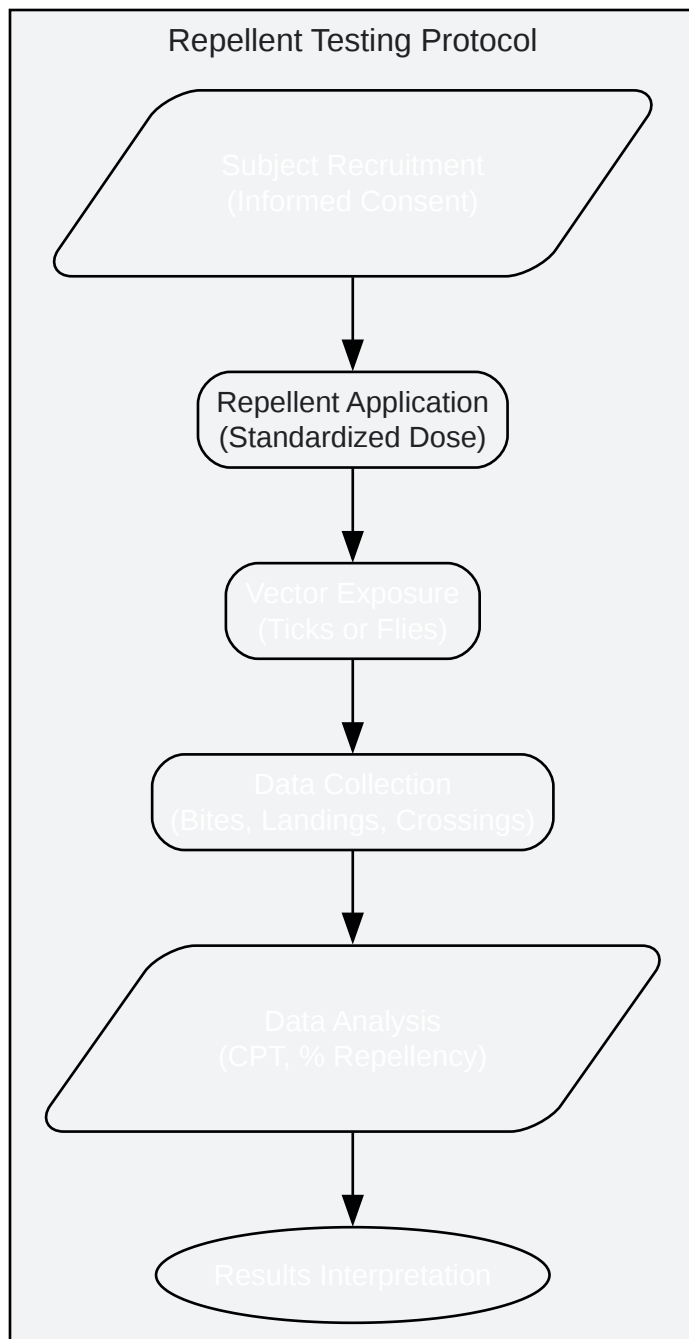
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of IR3535 and a typical experimental workflow for testing repellent efficacy.

Proposed Olfactory Repellency Pathway of IR3535



Experimental Workflow for Repellent Efficacy Testing

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